MMP-2 Inhibition: Moderate Potency for SAR Studies and Fragment-Based Design
In a standardized fluorimetric assay, 2-(2-bromobenzyl)-D-proline hydrochloride inhibited human recombinant MMP-2 with an IC50 of 4,800 nM (4.8 μM) [1]. This potency is approximately 300-fold weaker than a potent D-proline-derived hydroxamic acid MMP-2 inhibitor (Ki = 16 nM) [2], positioning the compound as a moderate-affinity probe suitable for SAR exploration and fragment-based screening rather than as a high-affinity tool compound.
| Evidence Dimension | MMP-2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 4,800 nM (4.8 μM) |
| Comparator Or Baseline | Potent D-proline hydroxamic acid MMP-2 inhibitor (Ki = 16 nM) |
| Quantified Difference | ~300-fold less potent |
| Conditions | Fluorimetric assay with Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 substrate; 30 min preincubation |
Why This Matters
This quantitative benchmark allows researchers to select the compound for moderate-affinity MMP-2 binding studies rather than expecting nanomolar potency, preventing wasted resources on mismatched experimental expectations.
- [1] BindingDB. (2015). BDBM50018626: MMP-2 inhibition data. Retrieved from https://bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=72+kDa+type+IV+collagenase&reactant2=BDBM50018626 View Source
- [2] BindingDB. (n.d.). BDBM50209097: Potent MMP-2 inhibitor (Ki = 16 nM). Retrieved from https://ww.w.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50209097 View Source
